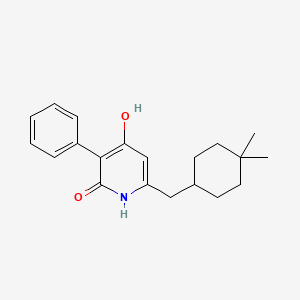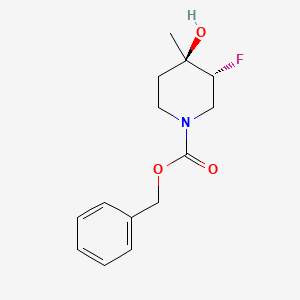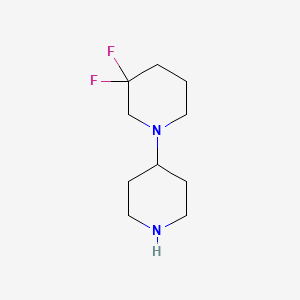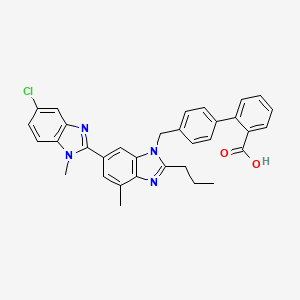
Unii-J2svs0I6YM
Vue d'ensemble
Description
Unii-J2svs0I6YM is a useful research compound. Its molecular formula is C33H29ClN4O2 and its molecular weight is 549.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Unii-J2svs0I6YM, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary targets of this compound are the CD19 proteins present on the surface of B cells . These proteins play a crucial role in maintaining the normal function of B cells and are often overexpressed in certain types of cancers, such as mantle cell lymphoma .
Mode of Action
Brexucabtagene autoleucel works by employing a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to the CD19 proteins on cancer cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines that destroy the cancer cells .
Biochemical Pathways
It is known that the activation of car t cells leads to the release of various cytokines, which can have downstream effects on immune response and inflammation
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Brexucabtagene autoleucel are complex and can be influenced by various factors . As a CAR T cell therapy, it is administered directly into the patient’s bloodstream, bypassing the absorption phase typical of orally administered drugs . The distribution of the therapy is largely dependent on the ability of the modified T cells to migrate to the site of the tumor .
Result of Action
The primary result of the action of Brexucabtagene autoleucel is the destruction of cancer cells expressing the CD19 protein . This can lead to a reduction in tumor size and potentially, remission of the disease . The therapy can also cause side effects, including cytokine release syndrome, which is a systemic inflammatory response caused by the rapid release of cytokines from the activated car t cells .
Action Environment
The efficacy and stability of Brexucabtagene autoleucel can be influenced by various environmental factors. For instance, the presence of other immune cells, the physical characteristics of the tumor microenvironment, and the patient’s overall health status can all impact the effectiveness of the therapy . Furthermore, factors such as the patient’s age, the stage of the disease, and previous treatments can also affect the therapy’s efficacy .
Analyse Biochimique
Biochemical Properties
Unii-J2svs0I6YM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K) and Akt, which are crucial in cell signaling pathways . These interactions are primarily through binding to specific sites on these proteins, influencing their activity and downstream signaling processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect insulin signaling pathways by interacting with PI3K and Akt, leading to changes in glucose uptake and metabolism . Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glucose metabolism, leading to changes in metabolic pathways and energy production . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity or function
Propriétés
IUPAC Name |
2-[4-[[6-(5-chloro-1-methylbenzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN4O2/c1-4-7-30-36-31-20(2)16-23(32-35-27-18-24(34)14-15-28(27)37(32)3)17-29(31)38(30)19-21-10-12-22(13-11-21)25-8-5-6-9-26(25)33(39)40/h5-6,8-18H,4,7,19H2,1-3H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCHFSVRKSVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=C(N5C)C=CC(=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885045-90-9 | |
| Record name | 4-((5-Chloro-1,7-dimethyl-2-propyl-1H,3H-(2,5-bibenzimidazol)-3-yl)methyl)(1,1-biphenyl)-2-carboxylic acid. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885045909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((5-CHLORO-1,7-DIMETHYL-2-PROPYL-1H,3H-(2,5-BIBENZIMIDAZOL)-3-YL)METHYL)(1,1-BIPHENYL)-2-CARBOXYLIC ACID. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2SVS0I6YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-Benzofuro[2,3-c]carbazole](/img/structure/B1494508.png)
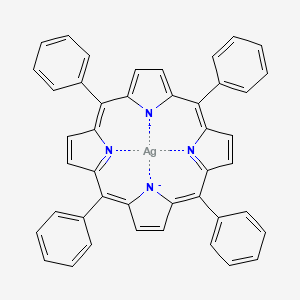

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
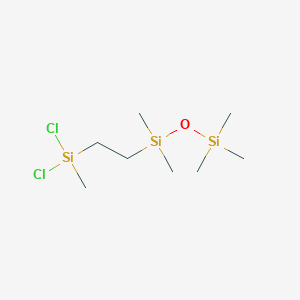
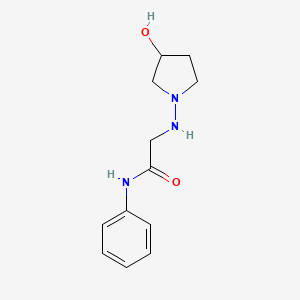
![[3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B1494540.png)
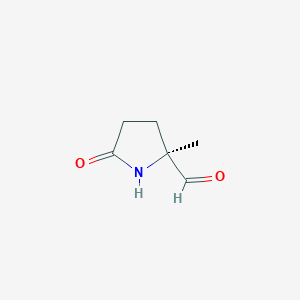
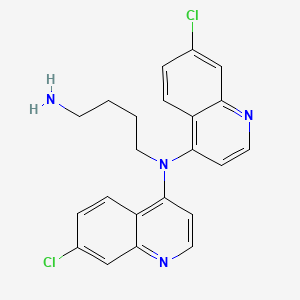

![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)
